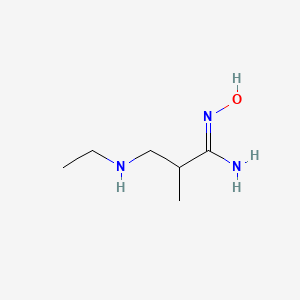
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a thiazole ring, a chloro-substituted methoxyphenyl group, and a trifluoromethoxyphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and a halogenated ketone under acidic or basic conditions.
Introduction of the Chloro-Substituted Methoxyphenyl Group: This step involves the nucleophilic substitution of a chloro-substituted methoxyphenylamine with the thiazole intermediate.
Attachment of the Trifluoromethoxyphenyl Group: The final step includes the acylation of the amine group with a trifluoromethoxy-substituted acetic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-methoxyphenyl)acetamide: Similar structure but lacks the trifluoromethoxy group.
2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-chlorophenyl)acetamide: Similar structure but contains a chlorophenyl group instead of a trifluoromethoxyphenyl group.
Uniqueness
The presence of the trifluoromethoxy group in 2-(2-((5-Chloro-2-methoxyphenyl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide imparts unique chemical and biological properties. This group enhances the compound’s lipophilicity, stability, and ability to interact with specific molecular targets, making it distinct from similar compounds.
Propriétés
Formule moléculaire |
C19H15ClF3N3O4S |
|---|---|
Poids moléculaire |
473.9 g/mol |
Nom IUPAC |
2-[2-(5-chloro-2-methoxyphenyl)imino-4-oxo-1,3-thiazolidin-5-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C19H15ClF3N3O4S/c1-29-14-7-2-10(20)8-13(14)25-18-26-17(28)15(31-18)9-16(27)24-11-3-5-12(6-4-11)30-19(21,22)23/h2-8,15H,9H2,1H3,(H,24,27)(H,25,26,28) |
Clé InChI |
DTAUICHJAHTHBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)N=C2NC(=O)C(S2)CC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


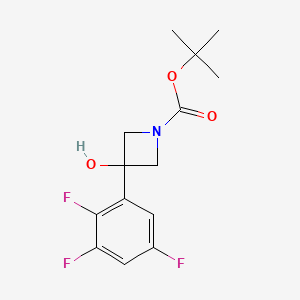
![2-[4-(Aminomethyl)-3-methyl-1H-pyrazol-1-YL]ethan-1-OL](/img/structure/B13078776.png)

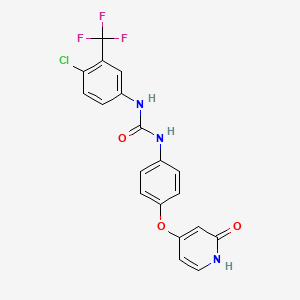
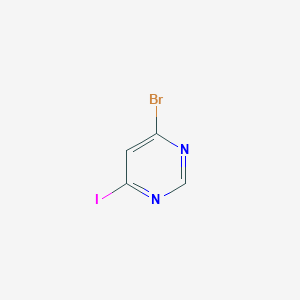
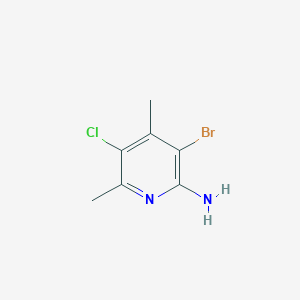
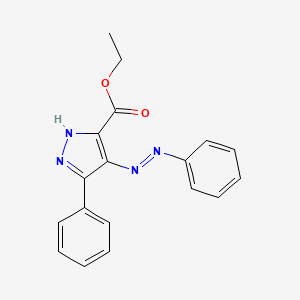
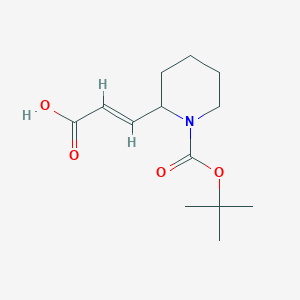

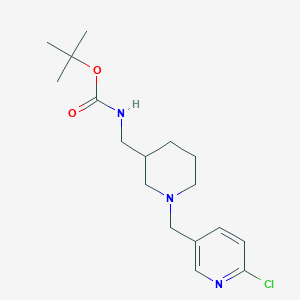
amine](/img/structure/B13078807.png)
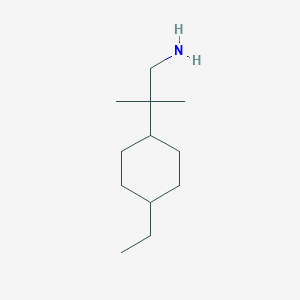
![7-(Aminomethyl)-N-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B13078837.png)
